CDD0102 was developed through systematic research aimed at identifying new chemical entities with desirable pharmacological properties. The synthesis of CDD0102 involves a series of chemical reactions that yield a compound with specific functional groups conducive to biological activity.
CDD0102 is classified within the broader category of organic compounds, specifically as an aromatic heterocyclic compound. Its classification is significant as it influences the compound's reactivity, stability, and interaction with biological targets.
The synthesis of CDD0102 typically involves multi-step organic reactions, including:
The synthesis may employ techniques such as:
The molecular structure of CDD0102 can be represented by its chemical formula, which includes specific atoms arranged in a particular configuration. The presence of heteroatoms (such as nitrogen or oxygen) within its aromatic system plays a crucial role in its chemical behavior.
Key structural data include bond lengths, angles, and dihedral angles, which can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within CDD0102.
CDD0102 undergoes various chemical reactions that are critical for its functionality:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, which can be studied through computational chemistry methods or laboratory experiments.
The mechanism of action of CDD0102 involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, CDD0102 may modulate their activity, leading to physiological effects.
Quantitative data regarding binding affinities and inhibition constants can be obtained through biochemical assays. These metrics are essential for evaluating the therapeutic potential of CDD0102.
Physical properties such as melting point, boiling point, and solubility are critical for understanding the behavior of CDD0102 in different environments. For instance:
Chemical properties include reactivity with various reagents and stability under different conditions (e.g., pH levels). These properties can be assessed through standardized tests and experiments.
CDD0102 has potential applications in various scientific fields, including:
The ongoing research into CDD0102 aims to elucidate its full potential and optimize its use in therapeutic settings. The compound's unique properties make it a valuable subject for further investigation in medicinal chemistry and related disciplines.
The M1 muscarinic acetylcholine receptor (mAChR) represents a compelling therapeutic target for neurological disorders due to its critical role in cognitive processes and synaptic plasticity. Located predominantly in the cerebral cortex, hippocampus, and striatum, M1 receptors regulate key neurochemical pathways involved in learning, memory formation, and executive function. Neurodegenerative conditions like Alzheimer's disease exhibit profound cholinergic deficits in basal forebrain projections, directly correlating with cognitive impairment severity [1] [10]. Unlike non-selective cholinergic approaches, M1-specific activation offers the potential for targeted cognitive enhancement while minimizing peripheral side effects mediated by other muscarinic subtypes (M2 cardiac effects, M3 glandular activation). The M1 receptor's coupling to Gq/11 proteins triggers phospholipase C activation, generating second messengers that modulate neuronal excitability, enhance NMDA receptor function, and promote neurotrophic signaling – mechanisms crucial for cognitive processing disrupted in multiple neuropsychiatric conditions [1] [9].
CDD-0102 (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride), also designated CDD-0102A, emerged from systematic structure-activity relationship studies aimed at developing M1-selective tetrahydropyrimidine derivatives. Pioneering work by Messer and colleagues focused on optimizing heterocyclic scaffolds to achieve functional selectivity for M1 receptors over other subtypes [2] [10]. Early characterization demonstrated CDD-0102's partial agonist profile at M1 receptors (EC₅₀ = 0.8 μM), with substantially lower activity at M3 receptors (EC₅₀ = 75 μM) and negligible activity at M2, M4, or M5 subtypes [1] [4]. This selectivity profile represented a significant advance over earlier muscarinic agonists like pilocarpine or xanomeline, which exhibited undesired activation of peripheral muscarinic receptors responsible for adverse effects. Preclinical development revealed CDD-0102's favorable blood-brain barrier penetration following systemic administration, with brain concentrations sufficient to modulate central M1 receptors at doses lacking significant peripheral cholinergic effects [4] [10].
Table 1: Development Milestones of CDD-0102
Year | Development Stage | Key Findings |
---|---|---|
1993 | Initial Synthesis | Tetrahydropyrimidine derivatives designed as selective M1 agonists |
1997 | Receptor Profiling | Demonstrated functional selectivity for M1 over other subtypes |
2000 | In Vivo Efficacy | Reversed memory deficits in IgG-saporin lesion models |
2012 | Cognitive Effects | Enhanced working memory and cognitive flexibility in rats |
2022 | Novel Applications | Reduced repetitive behaviors in BTBR autism model |
Despite CDD-0102's improved selectivity, significant challenges persist in muscarinic receptor pharmacology. The extreme homology (>80% sequence identity) within transmembrane domains of mAChR subtypes complicates the development of truly subtype-specific orthosteric agonists [9]. CDD-0102 represents a functionally selective rather than absolutely specific agonist, exhibiting weak partial agonism at M3 receptors that may contribute to dose-limiting effects like salivation at higher concentrations (ED₅₀ = 2.0 mg/kg) [3]. Furthermore, the precise allosteric modulation mechanisms governing M1 receptor signaling remain incompletely characterized, potentially explaining variations in efficacy across different neurological conditions. Significant gaps exist in understanding downstream signaling dynamics – how sustained versus transient M1 activation differentially regulates amyloid precursor protein (APP) processing versus immediate cognitive effects. The functional selectivity paradox also remains unresolved: how ligands with similar receptor affinity profiles can preferentially activate distinct signaling pathways (e.g., G-protein vs. β-arrestin recruitment) [9]. Addressing these knowledge gaps through structural pharmacology and biased agonism approaches may yield next-generation M1 therapeutics with enhanced therapeutic indices.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7